Fmoc-L-Lys(Teoc)-OH
CAS No.: 122903-68-8
Cat. No.: VC21539601
Molecular Formula: C27H36N2O6Si
Molecular Weight: 512,66 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 122903-68-8 |
---|---|
Molecular Formula | C27H36N2O6Si |
Molecular Weight | 512,66 g/mole |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1 |
Standard InChI Key | OPNHWQULKLODEU-DEOSSOPVSA-N |
Isomeric SMILES | C[Si](C)(C)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structural Characterization
Fmoc-L-Lys(Teoc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-(2-trimethylsilyl)ethoxycarbonyl-L-lysine, is a key protected amino acid used extensively in peptide synthesis protocols. The compound features dual protection of the lysine amino groups: the alpha-amino group is protected with the Fmoc (9-fluorenylmethoxycarbonyl) group, while the epsilon-amino group on the side chain is protected with the Teoc (2-trimethylsilylethoxycarbonyl) group .
The chemical identity of this compound is defined by the following parameters:
Table 1: Chemical Identity Information
Parameter | Value |
---|---|
CAS Number | 122903-68-8 |
PubChem CID | 14463613 |
Molecular Formula | C₂₇H₃₆N₂O₆Si |
Molecular Weight | 512.67 g/mol |
IUPAC Name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)hexanoic acid |
The structural architecture of Fmoc-L-Lys(Teoc)-OH incorporates the standard L-lysine backbone with strategically placed protection groups. The alpha-amino group protection with Fmoc enables base-labile deprotection conditions, while the epsilon-amino group protection with Teoc provides selective deprotection using fluoride ions . This orthogonal protection strategy allows for selective manipulation of functional groups during multi-step peptide synthesis.
Physical and Chemical Properties
Understanding the physicochemical properties of Fmoc-L-Lys(Teoc)-OH is essential for its proper handling and application in synthesis protocols. The following table summarizes the key physical and chemical properties of this compound:
Table 2: Physicochemical Properties
Fmoc-L-Lys(Teoc)-OH possesses distinct chemical reactivity patterns that make it valuable in peptide synthesis:
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The carboxylic acid group remains unprotected and can participate in peptide bond formation.
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The Fmoc group on the alpha-amino position is base-labile and can be selectively removed using piperidine.
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The Teoc group on the epsilon-amino position is stable under basic conditions but can be selectively cleaved using fluoride ions, typically tetrabutylammonium fluoride (TBAF) .
This differential reactivity allows for selective manipulation of the molecule's functional groups during complex multi-step synthesis procedures.
Applications in Peptide Synthesis
Fmoc-L-Lys(Teoc)-OH has significant applications in modern peptide chemistry, particularly in scenarios requiring orthogonal protection strategies.
Use in Solid-Phase Peptide Synthesis
Fmoc-L-Lys(Teoc)-OH is employed in Fmoc-based solid-phase peptide synthesis (SPPS) when selective deprotection of the epsilon-amino group is required independent of the Fmoc deprotection/coupling cycles. This allows for the synthesis of complex peptides with site-specific modifications .
Synthesis of Bioactive Compounds
This compound finds specific application in the synthesis of synthetic substrate analogs of Escherichia coli MurG, as indicated in the search results . The MurG enzyme plays a crucial role in bacterial cell wall biosynthesis, making it a potential target for antibiotic development.
Advantages of the Teoc Protecting Group
The key advantage of the Teoc protecting group in this compound is its selective removal mechanism. While the Fmoc group is removed under basic conditions (typically using piperidine), the Teoc group remains stable under these conditions but can be selectively cleaved using fluoride ions . This orthogonality enables complex synthetic strategies that require differential deprotection steps.
Table 3: Comparison of Protection Group Removal Conditions
Protecting Group | Position | Removal Conditions | Stability |
---|---|---|---|
Fmoc | Alpha-amino | Base (20% piperidine in DMF) | Unstable to bases, stable to fluoride and acids |
Teoc | Epsilon-amino | Fluoride ions (TBAF) | Stable to bases and acids, labile to fluoride |
Comparison with Other Protected Lysine Derivatives
Understanding how Fmoc-L-Lys(Teoc)-OH compares to other protected lysine derivatives provides valuable context for its applications and advantages.
Table 4: Comparison of Fmoc-Protected Lysine Derivatives
Each derivative offers unique advantages depending on the specific synthetic strategy required. Fmoc-L-Lys(Teoc)-OH is particularly valuable when orthogonality to both acid and base-sensitive protecting groups is needed, as the Teoc group removal via fluoride ions provides an independent deprotection pathway.
Research Applications and Literature Findings
The use of Fmoc-L-Lys(Teoc)-OH in research spans several areas, with notable applications in peptide synthesis and biochemical research.
Synthesis of Enzyme Substrates
As noted in the search results, Fmoc-L-Lys(Teoc)-OH has been used as a reactant in the synthesis of synthetic substrate analogs of Escherichia coli MurG . This application has significant implications for research on bacterial cell wall biosynthesis and potential antibiotic development.
Methodological Studies
The strategic use of orthogonally protected amino acids like Fmoc-L-Lys(Teoc)-OH has been documented in methodological studies focused on improving peptide synthesis techniques. These studies explore the selective deprotection and coupling strategies that enable the synthesis of complex peptides with defined structures and functions.
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